

# "2,2,4-Trimethyl-1,3-dioxolane" synonyms and alternative names

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## Compound of Interest

Compound Name: **2,2,4-Trimethyl-1,3-dioxolane**

Cat. No.: **B074433**

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## An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2,2,4-trimethyl-1,3-dioxolane**, a versatile heterocyclic compound. It details its chemical identity, including a wide range of synonyms and alternative names. The guide presents key physicochemical properties in a clear, tabular format for easy reference. Detailed experimental protocols for its synthesis and analysis are provided to support laboratory applications. Furthermore, this document explores the known applications of **2,2,4-trimethyl-1,3-dioxolane** and discusses the broader biological significance of the 1,3-dioxolane scaffold in the context of medicinal chemistry and drug development.

## Chemical Identity and Synonyms

**2,2,4-Trimethyl-1,3-dioxolane** is a cyclic ketal with the chemical formula C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>.<sup>[1]</sup> It is important for researchers to be familiar with its various synonyms and identifiers to effectively search literature and chemical databases.

Table 1: Synonyms and Identifiers for **2,2,4-Trimethyl-1,3-dioxolane**

Identifier Type	Value
IUPAC Name	2,2,4-trimethyl-1,3-dioxolane
CAS Number	1193-11-9
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	116.16 g/mol
Synonyms	Propylene glycol acetone ketal
Acetone propylene glycol acetal	
2,2,4-Trimethyldioxolane	
1,3-Dioxolane, 2,2,4-trimethyl-	
InChI	InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3
InChIKey	ALTFALAPROMVNX-UHFFFAOYSA-N
SMILES	CC1COC(O1)(C)C

## Physicochemical Properties

The physical and chemical properties of **2,2,4-trimethyl-1,3-dioxolane** are crucial for its handling, application in synthesis, and for analytical method development.

Table 2: Physicochemical Data for **2,2,4-Trimethyl-1,3-dioxolane**

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	107 °C at 760 mmHg	[3]
Flash Point	18.8 °C	[3]
Density	0.899 g/cm³	[3]
Refractive Index	1.396	[3]
Vapor Pressure	32.3 mmHg at 25°C	[3]

## Experimental Protocols

### Synthesis of 2,2,4-Trimethyl-1,3-dioxolane

A documented method for the synthesis of **2,2,4-trimethyl-1,3-dioxolane** involves the cyclization reaction of 1,2-propylene oxide and acetone.<sup>[4]</sup> The following protocol is based on this approach.

Objective: To synthesize **2,2,4-trimethyl-1,3-dioxolane**.

Materials:

- 1,2-propylene oxide
- Acetone
- Catalyst: Ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride<sup>[4]</sup>
- Reaction vessel (e.g., round-bottom flask)
- Stirring apparatus
- Heating mantle or oil bath
- Distillation apparatus for purification
- Separatory funnel

**Procedure:**

- Catalyst Preparation: Prepare the catalyst by combining the ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride in the reaction vessel. The patent suggests this combination improves catalytic efficiency over using anhydrous zinc chloride alone.[4]
- Reaction Setup: In the reaction vessel containing the catalyst, add acetone.
- Reactant Addition: Under controlled temperature and stirring, slowly add 1,2-propylene oxide to the acetone and catalyst mixture.
- Reaction: Allow the cyclization reaction to proceed. The patent indicates that this method can achieve a high transformation efficiency of 1,2-propylene oxide (94-95%) and high selectivity for **2,2,4-trimethyl-1,3-dioxolane** (99-100%).[4]
- Work-up and Isolation: After the reaction is complete, the mixture will contain the desired product, unreacted starting materials, and the catalyst.
- Separation: Separate the **2,2,4-trimethyl-1,3-dioxolane** from the reaction mixture. This can be achieved through techniques such as extraction and subsequent distillation.
- Purification: Purify the isolated product by fractional distillation to obtain high-purity **2,2,4-trimethyl-1,3-dioxolane**.

## Analysis of **2,2,4-Trimethyl-1,3-dioxolane** by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and quantification of **2,2,4-trimethyl-1,3-dioxolane**. The following is a general protocol that can be adapted for specific analytical needs.

**Objective:** To identify and quantify **2,2,4-trimethyl-1,3-dioxolane** in a sample.

**Instrumentation:**

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Headspace or liquid injection autosampler

- GC column suitable for volatile organic compounds (e.g., a non-polar or mid-polar column)

**Materials:**

- Sample containing or suspected of containing **2,2,4-trimethyl-1,3-dioxolane**
- High-purity helium as carrier gas
- Solvent for sample dilution (if necessary, e.g., dichloromethane)
- Internal standard (optional, for quantification)

**GC-MS Parameters (suggested starting point):**

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes
  - Ramp: 10 °C/min to 250 °C
  - Hold at 250 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-300

**Procedure:**

- Sample Preparation: Prepare the sample by dissolving it in a suitable solvent or by placing a known amount in a headspace vial.

- Injection: Inject a known volume of the prepared sample into the GC-MS system.
- Data Acquisition: Acquire the data according to the specified GC-MS parameters.
- Data Analysis:
  - Identification: Identify the peak corresponding to **2,2,4-trimethyl-1,3-dioxolane** by comparing its retention time and mass spectrum with a known standard or a library spectrum. The NIST WebBook provides a reference mass spectrum for this compound.[5]
  - Quantification: If an internal standard is used, quantify the amount of **2,2,4-trimethyl-1,3-dioxolane** by comparing the peak area of the analyte to that of the internal standard.

## Spectroscopic Data

### Infrared (IR) Spectroscopy

The IR spectrum of **2,2,4-trimethyl-1,3-dioxolane** provides information about its functional groups. The NIST Chemistry WebBook has a reference IR spectrum available.[6]

### Mass Spectrometry (MS)

The electron ionization mass spectrum of **2,2,4-trimethyl-1,3-dioxolane** is characterized by specific fragmentation patterns that are useful for its identification. A reference mass spectrum can be found on the NIST Chemistry WebBook.[5]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectral data for **2,2,4-trimethyl-1,3-dioxolane** has been reported in the literature, which can aid in structural confirmation.[1]

### Biological Significance and Applications

While **2,2,4-trimethyl-1,3-dioxolane** itself is primarily utilized as a flavoring agent and a synthetic intermediate in the chemical industry, the broader class of 1,3-dioxolanes has garnered significant attention in medicinal chemistry and drug development.[2]

The 1,3-dioxolane ring is a key structural motif in a number of biologically active compounds.[7] [8] Research has shown that incorporating a 1,3-dioxolane moiety into a molecule can enhance

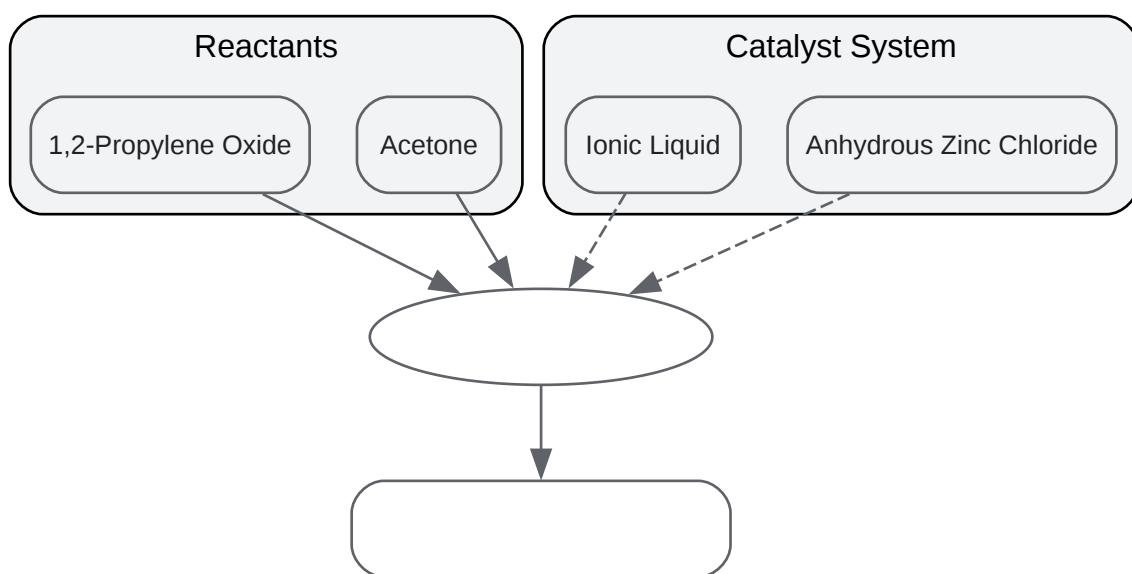
its biological activity, including antibacterial, antifungal, antiviral, and anticancer properties.[8][9][10][11] The presence of the two oxygen atoms in the ring can lead to improved ligand-target interactions through hydrogen bonding, potentially increasing the efficacy of the drug candidate.[8][10][11]

One study detailed the synthesis of novel 1,3-dioxolane derivatives that exhibited excellent antifungal activity against *Candida albicans* and significant antibacterial activity against various bacterial strains.[9] This highlights the potential of the 1,3-dioxolane scaffold as a pharmacophore for the development of new therapeutic agents.

## Visualizations

### Synthesis Pathway

The synthesis of **2,2,4-trimethyl-1,3-dioxolane** can be visualized as a logical workflow.

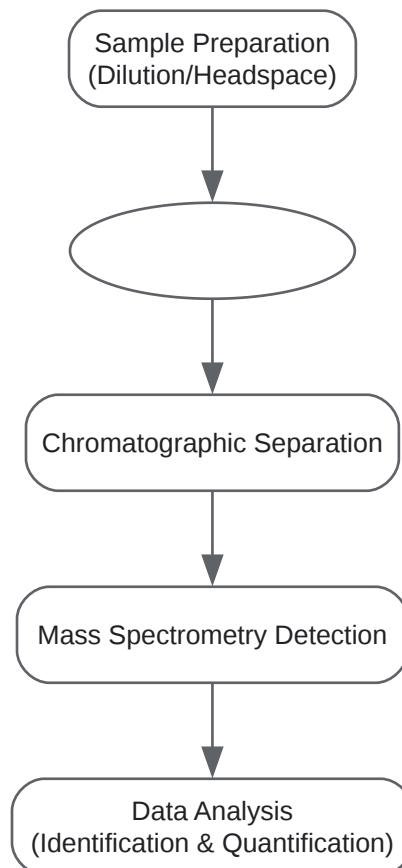


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Caption: Synthesis workflow for **2,2,4-trimethyl-1,3-dioxolane**.

## Analytical Workflow

The analytical workflow for identifying and quantifying **2,2,4-trimethyl-1,3-dioxolane** using GC-MS can be represented as follows:



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Caption: GC-MS analytical workflow for **2,2,4-trimethyl-1,3-dioxolane**.

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